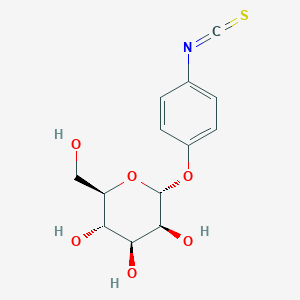

4-Isothiocyanatophenyl alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

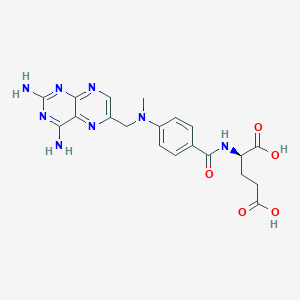

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used in carbohydrate chemistry . It is a building block and reagent which is used for preparing neoglycoproteins . This solid powder carbohydrate melts at 179-182°C . β-D-mannoside is a component of this molecule .

Synthesis Analysis

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves a simple process. Mannosides were phosphorylated in a reaction with phosphoryl chloride, pyridine, and water at 0 degrees C for 1 h, by a procedure selective for primary hydroxyl groups . Purified p-aminophenyl 6-phospho-alpha-D-mannopyranoside was characterized by chromatographic, enzymatic, and 13C nuclear magnetic resonance spectroscopic methods .Molecular Structure Analysis

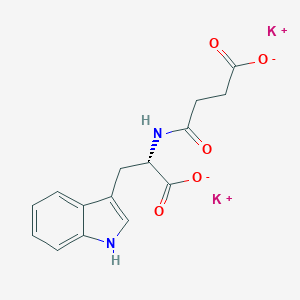

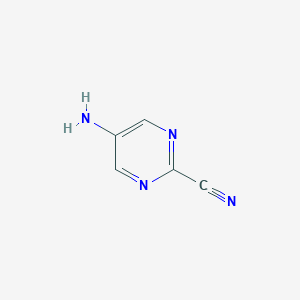

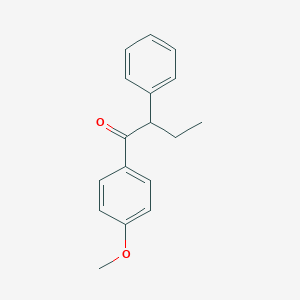

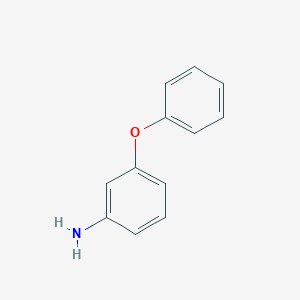

The molecular formula of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is C13H15NO6S . The structure of the compound includes a mannoside and an isothiocyanate group attached to a phenyl ring .Chemical Reactions Analysis

As a reagent, 4-Isothiocyanatophenyl alpha-D-mannopyranoside is used in the preparation of neoglycoproteins . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

4-Isothiocyanatophenyl alpha-D-mannopyranoside is a solid powder carbohydrate that melts at 179-182°C . Its molecular weight is 313.33 g/mol . The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Scientific Research Applications

Synthesis and Chemical Characterization

4-Isothiocyanatophenyl alpha-D-mannopyranoside has been synthesized and characterized in various studies. One notable study describes the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside, which was then coupled to albumin. This research aimed to understand the fibroblast lysosomal enzyme recognition system, focusing on the chemical synthesis and characterization of the compound (G. N. Sando & E. Karson, 1980).

Biological Properties and Binding Affinity

Research has also focused on the biological properties and binding affinity of these compounds. For instance, the immunochemistry of antibodies sharing concanavalin A's anti-mannosyl binding specificity was studied using p-isothiocyanatophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside conjugated to hemocyanin (C. Reichert & I. Goldstein, 1979).

Development of Aggregation Assays

One interesting application is in the development of aggregation assays. Alpha-D-mannopyranosides, including 4-Isothiocyanatophenyl alpha-D-mannopyranoside, have been used as FimH antagonists in assays to inhibit the adhesion of Escherichia coli, providing insights into urinary tract infection treatments (D. Abgottspon et al., 2010).

Future Directions

The compound has been used in research to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used in a study to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates . These studies suggest potential future directions in the fields of immunology and gene therapy.

properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

CAS RN |

96345-79-8 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.